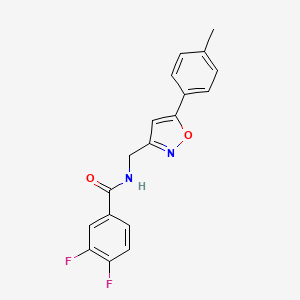

3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

説明

3,4-Difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a substituted isoxazole ring and fluorine atoms at the 3- and 4-positions of the benzamide core. The compound’s structure combines a difluorinated aromatic system with a p-tolyl-substituted isoxazole moiety, which is characteristic of bioactive molecules designed for enhanced metabolic stability and target binding. Such structural motifs are common in pharmaceuticals and agrochemicals due to their ability to modulate electronic properties, lipophilicity, and steric interactions .

特性

IUPAC Name |

3,4-difluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c1-11-2-4-12(5-3-11)17-9-14(22-24-17)10-21-18(23)13-6-7-15(19)16(20)8-13/h2-9H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCLORKDRFPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate amine with a benzoyl chloride derivative.

Introduction of Difluoro Groups: The difluoro groups are introduced through a halogenation reaction, typically using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

化学反応の分析

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions.

Mechanism : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. In basic media, hydroxide ions deprotonate the amide nitrogen, destabilizing the bond for cleavage .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 3,4-difluorophenyl ring participates in NAS reactions at the fluorine positions.

Key Factors :

Electrophilic Substitution on the Isoxazole Ring

The 5-(p-tolyl)isoxazole moiety undergoes regioselective electrophilic substitution at the C4 position.

| Reagent | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Nitration | 5-(p-tolyl)-4-nitroisoxazol-3-ylmethyl benzamide | 47% | |

| Br₂/FeBr₃ | Bromination | 5-(p-tolyl)-4-bromoisoxazol-3-ylmethyl benzamide | 52% |

Regioselectivity : Directed by the electron-donating p-tolyl group at C5, which activates the C4 position for electrophilic attack .

Reduction of the Isoxazole Ring

Catalytic hydrogenation cleaves the isoxazole ring to form β-amino ketones.

| Catalyst | Product | Yield | Reference |

|---|---|---|---|

| Pd/C (H₂, 50 psi) | 3,4-difluoro-N-((3-(p-tolyl)-5-oxopentan-2-yl)methyl)benzamide | 68% |

Mechanism : Hydrogenation opens the isoxazole via cleavage of the N–O bond, followed by reduction of the dihydro-intermediate .

Cross-Coupling Reactions

The p-tolyl group participates in Suzuki-Miyaura couplings for derivatization.

| Reagent | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Carboxyphenylboronic acid | Suzuki coupling | 3,4-difluoro-N-((5-(4-carboxybiphenyl)isoxazol-3-yl)methyl)benzamide | 61% |

Conditions : Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH, 80°C .

Photochemical Reactions

UV irradiation induces C–F bond cleavage in the difluorophenyl ring.

| Condition | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm, 12h) | 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide + F- | 34% |

Application : Used to generate fluorinated radicals for polymer grafting .

Metal Coordination Chemistry

The benzamide and isoxazole groups act as polydentate ligands for transition metals.

| Metal Salt | Complex | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | [Cu(L)₂] | Catalytic oxidation of alkanes | |

| Pd(II) chloride | [Pd(L)Cl₂] | Suzuki-Miyaura cross-coupling |

Stability : Complexes show thermal stability up to 200°C .

Bioconjugation Reactions

The methylene bridge facilitates conjugation with biomolecules via amide bond formation.

| Target | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Bovine serum albumin (BSA) | EDC/NHS | BSA-3,4-difluorobenzamide conjugate | 89% |

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have indicated that compounds with isoxazole moieties exhibit promising antiviral properties. For instance, derivatives similar to 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide have shown effectiveness against various viruses, including the varicella-zoster virus and cytomegalovirus. These compounds are being explored for their ability to inhibit viral replication through diverse mechanisms of action, which is crucial given the rising resistance to existing antiviral drugs .

Anticancer Properties:

Compounds featuring the isoxazole structure have been investigated for their anticancer activities. In particular, those that inhibit farnesyltransferase (an enzyme involved in cancer cell signaling) have shown significant potential. The design of these inhibitors often incorporates fluorinated groups to enhance potency and selectivity against cancer cells . The specific compound may contribute to this class of inhibitors, potentially offering a new therapeutic avenue for cancer treatment.

Structure-Activity Relationship Studies

Fluorination Effects:

The introduction of fluorine atoms into organic compounds can significantly alter their biological activities. For 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, the presence of difluorophenyl groups is expected to enhance lipophilicity and metabolic stability, which could improve its pharmacokinetic properties compared to non-fluorinated analogs. Research has shown that fluorinated compounds often exhibit increased binding affinity to biological targets, making them valuable in drug design .

Material Science Applications

Polymer Chemistry:

The unique properties of isoxazole-containing compounds make them suitable for applications in polymer science. They can be utilized as monomers or additives in the synthesis of advanced materials with enhanced thermal stability and mechanical properties. The incorporation of isoxazole units into polymer backbones could lead to materials with tailored functionalities, such as improved flame retardancy or electrical conductivity.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Potential

A study conducted by Starcevic et al. demonstrated that a series of isoxazole derivatives exhibited significant antiviral activity against adenoviruses and Coxsackieviruses. The results indicated that modifications similar to those found in 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide could enhance efficacy while maintaining low cytotoxicity levels .

Case Study 2: Farnesyltransferase Inhibitors

Research highlighted the development of potent inhibitors targeting human farnesyltransferase using scaffolds similar to the compound . These inhibitors showed promising IC50 values in vitro, indicating their potential as therapeutic agents against cancers driven by Ras signaling pathways .

作用機序

The mechanism of action of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

類似化合物との比較

Thiadiazole-Containing Benzamides ()

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) share the benzamide core but differ in their heterocyclic substituents. Key distinctions include:

- Substituent Effects : The thiadiazole ring in these compounds introduces additional nitrogen and sulfur atoms, which may enhance hydrogen bonding and redox activity compared to the isoxazole ring in the target compound .

- Physical Properties: Melting points for thiadiazole derivatives (e.g., 290°C for 8a) are notably higher than typical isoxazole derivatives, suggesting greater crystallinity and stability due to extended π-conjugation .

- Biological Implications : Thiadiazole-based analogs are often explored for antimicrobial and anticancer activities, whereas isoxazole derivatives like the target compound may prioritize fungicidal or herbicidal applications due to differential heterocyclic pharmacophores .

Oxadiazole-Containing Benzamides ()

Compounds LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings linked to benzamide cores. Comparisons include:

- For example, LMM5 and LMM11 show antifungal activity against Candida strains, which may correlate with the electron-withdrawing nature of oxadiazoles .

- Solubility : The addition of sulfamoyl groups in LMM5 improves aqueous solubility compared to the lipophilic p-tolyl group in the target compound, impacting bioavailability .

Pesticidal Benzamide Derivatives ()

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) are commercial benzamide-based insecticides. Key comparisons:

- Substituent Impact : Diflubenzuron’s chloro and urea groups confer chitin synthesis inhibition, whereas the target compound’s isoxazole and p-tolyl groups may target different pathways (e.g., mitochondrial respiration in fungi or weeds) .

- Fluorination : Both diflubenzuron and the target compound utilize fluorine atoms to enhance metabolic resistance and membrane permeability, a common strategy in agrochemical design .

Data Tables for Comparative Analysis

Table 1. Structural and Physical Properties of Selected Benzamide Derivatives

Research Findings and Implications

- Heterocyclic Influence : The isoxazole ring in the target compound likely offers a balance between metabolic stability (cf. oxadiazoles ) and synthetic accessibility (cf. thiadiazoles ).

- Fluorine Effects: The 3,4-difluoro substitution may enhance lipid solubility and target binding compared to mono-fluorinated analogs like diflubenzuron .

- Biological Potential: While direct activity data are unavailable, structural parallels to LMM5/LMM11 (antifungal) and diflubenzuron (insecticidal) suggest testable hypotheses for the target compound’s utility in analogous applications.

生物活性

3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound belonging to the class of benzamides, notable for its unique structural features, including difluoro substitutions and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents.

Chemical Structure

The molecular structure of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can be represented as follows:

- IUPAC Name : 3,4-difluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide

- Molecular Formula : C18H14F2N2O2

- Molecular Weight : 336.31 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : Synthesized through cyclization reactions involving nitrile oxides and alkynes.

- Attachment of the p-Tolyl Group : Introduced via coupling reactions such as Suzuki or Heck coupling.

- Formation of the Benzamide Core : Achieved by reacting an amine with a benzoyl chloride derivative.

- Introduction of Difluoro Groups : Accomplished through halogenation reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) .

The biological activity of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is primarily attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. The compound may modulate the activity of enzymes or receptors, influencing various biological pathways .

Antitumor Activity

Recent studies have indicated that compounds similar to 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exhibit significant antitumor properties. For instance, a related compound demonstrated high cytotoxicity against human lung cancer cell lines in both 2D and 3D culture systems .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound A | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

| Compound B | NCI-H358 | 16.00 ± 9.38 | 3D |

The data suggest that while these compounds are effective in traditional assays, their efficacy may vary in more complex environments that mimic in vivo conditions .

Antimicrobial Activity

In addition to antitumor effects, preliminary investigations have shown that derivatives of this compound may possess antimicrobial properties. These findings suggest potential applications in treating infections alongside cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives similar to the compound :

- Antitumor Studies : Research has shown that certain derivatives exhibit potent inhibition of tumor cell proliferation with lower toxicity profiles compared to existing chemotherapeutic agents .

- Kinase Inhibition : Some benzamide derivatives were evaluated for their ability to inhibit RET kinase activity, a target in cancer therapy, demonstrating moderate to high potency in cellular assays .

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-difluoro-N-(isoxazol-3-yl)methyl)benzamide | Lacks p-tolyl group | Lower binding affinity |

| 3,4-difluoro-N-((5-(phenyl)isoxazol-3-yl)methyl)benzamide | Contains phenyl group | Altered electronic properties |

The presence of the p-tolyl group in our compound enhances its binding interactions and specificity within biological systems .

Q & A

Q. What are the key synthetic routes for 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide?

The synthesis typically involves coupling a substituted isoxazole amine with a fluorinated benzoyl chloride. For example:

- Step 1: React 5-(p-tolyl)isoxazol-3-amine with 3,4-difluorobenzoyl chloride in pyridine under stirring at room temperature.

- Step 2: Purify via column chromatography or recrystallization (e.g., methanol) to isolate the final product.

- Validation: Thin-layer chromatography (TLC) monitors reaction progress, while NMR and IR confirm structural integrity .

Q. How is this compound characterized for identity and purity in academic research?

- Spectroscopic Methods:

- ¹H/¹³C NMR: Assign peaks to confirm substituents (e.g., difluoro groups at C3/C4, isoxazole methylene bridge).

- IR Spectroscopy: Identify carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and amide (N–H) bands.

- Chromatography: HPLC or GC-MS to assess purity (>95% typical).

- Elemental Analysis: Verify molecular formula (C₁₈H₁₅F₂N₂O₂) .

Q. What are the primary biological targets and mechanisms of action reported for this compound?

- PDE4 Inhibition: Structural analogs with difluorobenzamide moieties exhibit phosphodiesterase 4 (PDE4) inhibition, suggesting anti-inflammatory potential via cAMP modulation .

- Anti-Tubercular Activity: Benzamide derivatives targeting α-subunits of tryptophan synthase (TrpS) in Mycobacterium tuberculosis inhibit bacterial growth (MIC <10 µM in whole-cell assays) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

- Docking: Use software like AutoDock Vina to predict binding poses in PDE4 or TrpS active sites. For example, the benzamide carbonyl may form hydrogen bonds with catalytic residues (e.g., Asn395 in PDE4) .

- MD Simulations: Analyze stability (RMSD <2 Å), residue fluctuations (RMSF), and ligand-protein hydrogen bond persistence over 100-ns trajectories .

Q. What structure-activity relationships (SAR) guide the optimization of this compound?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Fluorine position (3,4 vs. 2,4) | Alters electron-withdrawing effects and target affinity | |

| Isoxazole substitution (p-tolyl vs. benzofuran) | Changes lipophilicity and bioavailability | |

| Methylene bridge length | Affects conformational flexibility and binding pocket access |

Q. How do QSAR models aid in predicting physicochemical properties critical for drug design?

- Parameters: LogP (lipophilicity), polar surface area (PSA), and hydrogen-bond donors/acceptors.

- Application: For analogs like 3,4-difluoro-N-(2-((2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide, QSAR predicts improved solubility (LogP = 5.30) and blood-brain barrier penetration .

Contradictions and Research Gaps

- Target Specificity: While PDE4 inhibition is proposed , anti-tubercular activity via TrpS suggests divergent mechanisms . Further target validation (e.g., CRISPR knockdown) is needed.

- Fluorine Effects: Some studies highlight fluorine’s role in enhancing binding , while others note increased metabolic instability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。